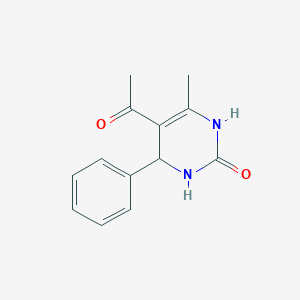

5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-11(9(2)16)12(15-13(17)14-8)10-6-4-3-5-7-10/h3-7,12H,1-2H3,(H2,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBCLYQJIRLJOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343840 |

Source

|

| Record name | 5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25652-50-0 |

Source

|

| Record name | 5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ACETYL-6-METHYL-4-PHENYL-3,4-DIHYDRO-1H-PYRIMIDIN-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one

Abstract

This guide provides a comprehensive technical overview of the synthesis of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one, a prominent member of the dihydropyrimidinone (DHPM) class of heterocyclic compounds. DHPMs are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential applications as anticancer, anti-inflammatory, and antihypertensive agents.[1][2] The core of this synthesis is the Biginelli reaction, a one-pot, three-component condensation that offers an efficient and atom-economical route to this valuable scaffold.[3][4] This document delves into the mechanistic underpinnings of the Biginelli reaction, provides a detailed and validated experimental protocol, outlines methods for product characterization, and discusses key considerations for process optimization. It is intended for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of Dihydropyrimidinones

The pyrimidine nucleus is a fundamental building block in nature, forming the core of nucleic acid bases such as cytosine, thymine, and uracil.[5] Consequently, synthetic derivatives of pyrimidine have attracted immense attention from medicinal chemists. The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold, in particular, is a privileged structure associated with a wide array of biological activities.[1] Molecules incorporating this core have been identified as calcium channel blockers, antibacterial agents, and mitotic kinesin Eg5 inhibitors, such as the well-known compound Monastrol.[1][5][6]

The target molecule of this guide, this compound, is a classic example of a DHPM synthesized via the Biginelli reaction. Its synthesis serves as an excellent model for understanding multicomponent reactions and provides a platform for generating diverse libraries of pharmacologically active compounds. Recent studies have synthesized and evaluated a range of 5-acetyl-6-methyl-4-aryl-dihydropyrimidinones as potent urease inhibitors, highlighting the ongoing therapeutic interest in this specific molecular framework.[7]

Core Synthetic Strategy: The Biginelli Reaction

The most direct and widely employed method for synthesizing the target molecule is the Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891.[3][8] This multicomponent reaction involves the acid-catalyzed condensation of an aldehyde (benzaldehyde), a β-dicarbonyl compound (acetylacetone), and urea.[9] The reaction's elegance lies in its ability to construct the complex heterocyclic product in a single step from simple, readily available precursors.

Reaction Mechanism

While several mechanistic pathways have been proposed, the most widely accepted sequence begins with the acid-catalyzed condensation between the aldehyde and urea to form an N-acylimine ion intermediate.[10] This electrophilic intermediate is then attacked by the enol form of the β-dicarbonyl compound. Subsequent cyclization via nucleophilic attack by the remaining urea nitrogen onto a carbonyl group, followed by dehydration, yields the final dihydropyrimidinone product.[10] The use of a catalyst, typically a Brønsted or Lewis acid, is crucial for promoting the key steps of imine formation and cyclization.[3][11]

Below is a diagram illustrating the accepted reaction mechanism.

Caption: Key steps of the acid-catalyzed Biginelli reaction mechanism.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is based on established procedures employing a simple and effective catalyst.[12]

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (mass/vol) | Notes |

| Benzaldehyde | 106.12 | 1.0 | 0.106 g (102 µL) | Freshly distilled if necessary. |

| Acetylacetone | 100.12 | 1.0 | 0.100 g (103 µL) | Also known as 2,4-pentanedione. |

| Urea | 60.06 | 1.5 | 0.090 g | Use a slight excess. |

| Dicalcium Phosphate (DCPD) | 172.09 | 0.07 (7 mol%) | 12 mg | Catalyst. |

| Ethanol | 46.07 | - | 10 mL | Solvent. |

Synthesis Workflow

The overall workflow from reaction setup to product purification is outlined below.

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Procedure

-

Reaction Setup : In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzaldehyde (1.0 mmol), acetylacetone (1.0 mmol), urea (1.5 mmol), and dicalcium phosphate dihydrate (DCPD) (7 mol%).[12]

-

Solvent Addition : Add 10 mL of ethanol to the flask.

-

Reflux : Heat the mixture to reflux with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation : Upon completion of the reaction (typically within 35-45 minutes), a solid will precipitate from the solution.[12] Allow the flask to cool to room temperature.

-

Filtration : Filter the precipitated solid using a Buchner funnel.

-

Purification : Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. Recrystallize the crude product from hot ethanol to obtain pure, crystalline this compound.[13]

-

Drying : Dry the purified product in a vacuum oven. The expected product is a white or pale yellow solid.[13]

Product Characterization (Self-Validation)

To confirm the identity and purity of the synthesized compound, a combination of physical and spectroscopic methods must be employed. The data presented here are based on literature values for the target molecule.[13]

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₃H₁₄N₂O₂[14] |

| Molecular Weight | 230.26 g/mol [14] |

| Appearance | White to pale yellow solid[13] |

| Melting Point | 231–233 °C[13][15] |

Spectroscopic Data

Spectroscopic analysis is essential for unambiguous structural confirmation.

-

¹H NMR (DMSO-d₆, δ in ppm) :

-

9.13 (s, 1H) : Corresponds to the NH proton at position 1.

-

7.71 (s, 1H) : Corresponds to the NH proton at position 3.

-

7.16-7.27 (m, 5H) : Aromatic protons of the phenyl group.

-

5.19 (d, 1H) : Methine proton (C H) at position 4.

-

2.24 (s, 3H) : Methyl protons of the C6-CH ₃ group.

-

2.09 (s, 3H) : Methyl protons of the acetyl (-C(=O)CH ₃) group.[13]

-

-

Infrared (IR) (KBr, cm⁻¹) :

-

~3268 : N-H stretching vibrations.

-

~1702 : C=O stretching of the acetyl group.

-

~1675 : C=O stretching of the urea carbonyl group (amide I band).

-

~1599 : C=C stretching and N-H bending vibrations.[13]

-

Process Optimization and Considerations

The classical Biginelli reaction often suffers from long reaction times and low yields.[16] Modern synthetic chemistry has introduced numerous improvements to address these shortcomings.

-

Catalyst Selection : While classical protocols use strong mineral acids like HCl, a vast array of more efficient and environmentally benign catalysts have been developed. These include Lewis acids (e.g., InCl₃, Yb(OTf)₃), ionic liquids, and heterogeneous catalysts like clays, zeolites, and the dicalcium phosphate used in this guide.[10][11][12] The choice of catalyst can significantly impact reaction time and yield.

-

Solvent Conditions : The reaction can be performed in various polar solvents like ethanol or acetonitrile.[12] Notably, solvent-free conditions, often coupled with microwave irradiation, have proven highly effective, leading to shorter reaction times and higher yields, aligning with the principles of green chemistry.[9][10]

-

Reactant Scope : The true power of the Biginelli reaction lies in its versatility. By varying the three core components—the aldehyde, the β-dicarbonyl compound, and the urea/thiourea—a vast library of structurally diverse DHPMs can be synthesized, enabling extensive structure-activity relationship (SAR) studies.[7]

Conclusion

The Biginelli reaction provides a robust and convergent pathway for the synthesis of this compound. This guide has detailed the mechanistic foundation, provided a validated laboratory-scale protocol, and outlined the necessary characterization for product verification. By understanding the core principles and exploring modern optimizations, researchers can efficiently access this and other dihydropyrimidinone derivatives for applications in drug discovery and medicinal chemistry. The continued development of this century-old reaction underscores its enduring importance in the field of heterocyclic chemistry.

References

-

Wikipedia. Biginelli reaction. [Link]

-

Organic Chemistry Portal. Biginelli Reaction. [Link]

-

Slideshare. BIGINELLI REACTION. [Link]

-

Royal Society of Chemistry. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. Org. Biomol. Chem., 2015, 13, 5845-5876. [Link]

-

National Center for Biotechnology Information. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. J. Saudi Chem. Soc., 2017, 21(8), 945-979. [Link]

-

Redalyc. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. J. Mex. Chem. Soc., 2014, 58(2), 143-148. [Link]

-

MDPI. Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. Molecules, 2017, 22(12), 2185. [Link]

-

National Center for Biotechnology Information. 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones: As potent urease inhibitors; synthesis, in vitro screening, and molecular modeling study. Bioorg. Chem., 2018, 76, 37-52. [Link]

-

International Journal of Advanced Research in Engineering, Science & Management. Green synthesis of 5-acetyl-4phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one. [Link]

-

National Center for Biotechnology Information. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. J. Chil. Chem. Soc., 2012, 57(2), 1095-1098. [Link]

-

National Center for Biotechnology Information. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein J. Org. Chem., 2014, 10, 243-249. [Link]

-

Journal of Internal Medicine & Pharmacology. Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. [Link]

-

Royal Society of Chemistry. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Adv., 2021, 11, 38558-38571. [Link]

-

ResearchGate. Dihydropyrimidinone (DHPM) scaffold as a potent anticancer drug. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 592640. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. Using a Green Method, the Biginelli Reaction is used to Create 1, 2, 3, and 4-tetrahydropyrimidine. [Link]

-

StudySmarter. In this experiment, you will perform a Biginelli reaction by using benzaldehyde, ethyl acetoacetate and urea. [Link]

-

International Union of Crystallography. 5-Acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-1-(prop-2-ynyl)-3,4-dihydropyrimidin-2(1H)-one. IUCrData, 2017, 2, x170816. [Link]

-

ResearchGate. ¹H NMR spectrum of compound 6b. [Link]

-

National Center for Biotechnology Information. 5-Acetyl-4-(4-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1h)-one. PubChem Compound Summary for CID 12156850. [Link]

Sources

- 1. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones: As potent urease inhibitors; synthesis, in vitro screening, and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BIGINELLI REACTION | PPT [slideshare.net]

- 9. Green synthesis of 5-acetyl-4phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one [ijaresm.com]

- 10. Biginelli Reaction [organic-chemistry.org]

- 11. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. redalyc.org [redalyc.org]

- 13. mdpi.com [mdpi.com]

- 14. This compound | C13H14N2O2 | CID 592640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound CAS#: 25652-50-0 [m.chemicalbook.com]

- 16. sennosbiotech.com [sennosbiotech.com]

The Biginelli Reaction: A Mechanistic and Practical Guide to Dihydropyrimidinone Synthesis

Introduction: The Enduring Relevance of a Classic Transformation

First reported by Italian chemist Pietro Biginelli in 1893, the Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea (or thiourea).[1][2] This multicomponent reaction (MCR) produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a heterocyclic scaffold of immense significance in medicinal chemistry.[1][3][4] The structural relationship of DHPMs to clinically important dihydropyridine calcium channel blockers, such as nifedipine, sparked a resurgence of interest in this classic transformation.[5] Today, DHPMs are recognized as "privileged structures" and are investigated for a wide array of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[4][6]

This guide provides an in-depth exploration of the Biginelli reaction mechanism, discusses the evolution of catalytic systems, presents a practical experimental protocol, and highlights its application in contemporary drug discovery.

Part 1: The Core Mechanism—An Acyliminium Ion Pathway

While several mechanistic pathways were debated for decades, extensive spectroscopic evidence, particularly from 1H and 13C NMR studies, has led to a widely accepted mechanism that proceeds through a key N-acyliminium ion intermediate.[5][7][8] This pathway elegantly explains the formation of the DHPM core in a logical, stepwise manner.

The initial proposals, which included an aldol-type condensation between the aldehyde and the β-ketoester as the first step, have been largely superseded by this iminium-based mechanism.[1][5]

The Three-Step Mechanistic Cascade:

-

Step 1: Formation of the N-Acyliminium Ion Intermediate: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea.[5][9] The aldehyde's carbonyl oxygen is protonated by the acid catalyst, enhancing its electrophilicity. Urea then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration of the resulting hemiaminal adduct generates the critical, highly electrophilic N-acyliminium ion.[10][11][12] This step is generally considered the rate-determining step of the overall reaction.[1][13]

-

Step 2: Nucleophilic Addition of the β-Ketoester: The β-ketoester, existing in equilibrium with its enol tautomer, acts as the carbon nucleophile. The enol form attacks the N-acyliminium ion, forming a new carbon-carbon bond and yielding an open-chain ureide intermediate.[5][9][11]

-

Step 3: Cyclization and Dehydration: The final stage involves an intramolecular cyclization. The terminal amino group (-NH2) of the ureide attacks the ketone carbonyl carbon. This is followed by a final dehydration step, which results in the formation of the stable, six-membered dihydropyrimidinone ring.[9][10]

Below is a visual representation of the accepted N-acyliminium ion pathway for the Biginelli reaction.

Caption: Figure 1: The N-Acyliminium Ion Mechanism

Part 2: The Role of Catalysis—From Brønsted Acids to Modern Systems

The original Biginelli protocol utilized strong Brønsted acids like HCl in alcoholic solvents, which often resulted in low to moderate yields.[7] Modern synthetic chemistry has introduced a vast array of more efficient and milder catalytic systems that have significantly broadened the reaction's scope and applicability.

| Catalyst Type | Examples | Mode of Action & Advantages |

| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Protonates the aldehyde, initiating the catalytic cycle. Simple and traditional. |

| Lewis Acids | Yb(OTf)₃, InCl₃, BF₃·OEt₂, SnCl₂ | Coordinates to the aldehyde's carbonyl oxygen, strongly activating it towards nucleophilic attack. Often leads to higher yields and shorter reaction times under milder, sometimes solvent-free, conditions.[1][9][14] |

| Ionic Liquids | e.g., [bmim]Cl | Can act as both solvent and catalyst, stabilizing charged intermediates and often allowing for easier product isolation and catalyst recycling.[15][16] |

| Heterogeneous | Polymer-supported acids, Montmorillonite clay | Simplifies catalyst removal and recycling, aligning with green chemistry principles.[6][17] |

| Organocatalysts | Chiral Phosphoric Acids | Enable asymmetric synthesis, producing enantioenriched DHPMs crucial for developing chiral drugs.[18] |

The choice of catalyst is a critical experimental parameter. For instance, lanthanide triflates like Yb(OTf)₃ have proven highly effective, even under solvent-free conditions, which not only increases yields but also reduces hazardous waste, making the process more environmentally friendly.[9]

Part 3: A Practical Workflow—Synthesis of Monastrol

To illustrate a field-proven application, this section details a representative protocol for the synthesis of Monastrol, a well-known small molecule inhibitor of the mitotic kinesin Eg5 and a valuable tool in cancer research.

Experimental Protocol: Synthesis of (R,S)-Monastrol

Materials and Reagents:

-

3-Hydroxybenzaldehyde (1.22 g, 10 mmol)

-

Ethyl acetoacetate (1.30 g, 10 mmol)

-

Thiourea (0.91 g, 12 mmol)

-

Ytterbium(III) triflate (Yb(OTf)₃) (0.62 g, 1 mmol, 10 mol%)

-

Ethanol (20 mL)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure Workflow:

Caption: Figure 2: Experimental workflow for Monastrol synthesis.

Detailed Steps:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde, ethyl acetoacetate, thiourea, and ethanol.

-

Catalyst Addition: Add Yb(OTf)₃ to the stirring mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring.[19]

-

Monitoring: The reaction progress can be monitored by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent) until the starting aldehyde spot has been consumed (typically 4-6 hours).

-

Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate will form.

-

Filtration: Collect the crude product by vacuum filtration, washing the solid with several portions of cold water to remove any unreacted thiourea and catalyst.

-

Purification: The crude product can be purified by recrystallization from hot ethanol to yield pure Monastrol as a crystalline solid.

-

Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS).

Conclusion: A Versatile Tool for Modern Drug Discovery

Over 130 years since its discovery, the Biginelli reaction remains a cornerstone of heterocyclic synthesis. Its operational simplicity, convergence, and the biological relevance of its products ensure its continued use in both academic research and industrial drug development. The evolution from harsh, low-yielding conditions to highly efficient, selective, and environmentally benign catalytic systems demonstrates its adaptability. For scientists engaged in the synthesis of compound libraries for high-throughput screening or the development of novel therapeutic agents, a thorough understanding of the Biginelli reaction's mechanism and scope is an invaluable asset.

References

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]

-

Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204. Retrieved from [Link]

-

Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Biginelli reaction. Retrieved from [Link]

-

Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. PubMed. Retrieved from [Link]

-

Online Organic Chemistry Tutor. (n.d.). Biginelli Reaction. Retrieved from [Link]

-

ChemContent. (2022). Biginelli Reaction. Retrieved from [Link]

-

Kappe, C. O. (2000). 4-Aryldihydropyrimidines via the Biginelli Condensation: Aza-Analogs of Nifedipine-Type Calcium Channel Modulators. Molecules, 5(1), 44-63. Retrieved from [Link]

-

Kumar, S., & Sharma, P. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 25(22), 5849-5867. Retrieved from [Link]

-

SlideShare. (n.d.). BIGINELLI REACTION. Retrieved from [Link]

-

ResearchGate. (2023). Advances in Biginelli reaction: A comprehensive review. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from [Link]

-

Alvim, H. G. O., et al. (2012). Mechanistic Studies on Lewis Acid Catalyzed Biginelli Reactions in Ionic Liquids: Evidence for the Reactive Intermediates and the Role of the Reagents. The Journal of Organic Chemistry, 77(22), 10345–10355. Retrieved from [Link]

-

Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. Retrieved from [Link]

-

Popa, M., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(15), 4885. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Adole, V. A. (2020). synthetic approaches for the synthesis of dihydropyrimidinones/ thiones (biginelli adducts): a concise review. ResearchGate. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Retrieved from [Link]

-

ResearchGate. (2012). Mechanistic Studies on Lewis Acid Catalyzed Biginelli Reactions in Ionic Liquids: Evidence for the Reactive Intermediates and the Role of the Reagents. Retrieved from [Link]

-

National Institutes of Health. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Retrieved from [Link]

-

Patil, R. V., et al. (2018). Biginelli Reaction: Polymer Supported Catalytic Approaches. ACS Combinatorial Science, 20(10), 577-593. Retrieved from [Link]

-

YouTube. (2021). Biginelli Reaction. Retrieved from [Link]

Sources

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. BIGINELLI REACTION | PPT [slideshare.net]

- 3. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate1 (1997) | C. Oliver Kappe | 434 Citations [scispace.com]

- 8. A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biginelli Reaction [organic-chemistry.org]

- 10. name-reaction.com [name-reaction.com]

- 11. jk-sci.com [jk-sci.com]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 14. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity [jmchemsci.com]

Spectroscopic data for 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one

An In-depth Technical Guide to the Spectroscopic Characterization of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the dihydropyrimidinone (DHPM) class, this molecule is a product of the well-established Biginelli reaction and serves as a scaffold for the development of various therapeutic agents.[1][2] Accurate structural elucidation is paramount for any drug discovery and development professional, and this document offers a detailed walkthrough of the analytical techniques used to confirm the identity and purity of this compound.

The narrative that follows is structured to provide not just raw data, but a field-proven interpretation, explaining the causality behind the observed spectroscopic signals. This approach ensures that researchers can leverage this guide for both routine characterization and for troubleshooting unexpected analytical results.

Molecular Structure and Physicochemical Properties

The foundational step in any analytical endeavor is a thorough understanding of the molecule's core structure. This compound is a product of a three-component condensation reaction. Its structure incorporates a phenyl ring, an acetyl group, and a dihydropyrimidine core.

Key Physicochemical Properties:

-

Molecular Formula: C₁₃H₁₄N₂O₂[3]

-

Molecular Weight: 230.26 g/mol [3]

-

IUPAC Name: this compound[3]

-

CAS Number: 25652-50-0[4]

-

Appearance: Typically a white solid[5]

-

Melting Point: 233-236 °C[4]

Caption: 2D structure of the title compound.

Synthesis Context: The Biginelli Reaction

The primary route to synthesizing this compound is the Biginelli reaction, a one-pot cyclocondensation.[2][6] Understanding this synthesis is crucial for the analytical scientist as it informs potential side-products and impurities that might be observed in spectroscopic data. The reaction involves the acid-catalyzed condensation of an aldehyde (benzaldehyde), a β-ketoester or equivalent (acetylacetone), and urea.[1][5]

Caption: Simplified workflow of the Biginelli reaction for synthesis.

The self-validating nature of the subsequent spectroscopic analysis is designed to unequivocally confirm the formation of the desired product over other potential isomers or unreacted starting materials.

Comprehensive Spectroscopic Analysis

This section details the expected outcomes from primary spectroscopic techniques used for structural elucidation. The data presented is a synthesis of literature-reported values and expert interpretation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the most powerful tool for determining the precise arrangement of hydrogen atoms in a molecule. The spectrum provides information on the chemical environment, connectivity, and number of different types of protons. For this compound, a 400 MHz spectrum in DMSO-d₆ is standard.[5]

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its excellent solvating power for DHPMs and its ability to allow for the observation of exchangeable N-H protons, which might be broadened or absent in other solvents like chloroform-d.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |

| 9.10 | Singlet (s) | 1H | NH (at position 1) | The deshielding effect of the adjacent carbonyl group and the pyrimidine ring places this amide proton significantly downfield. It appears as a singlet as there are no adjacent protons for coupling. |

| 7.75 | Singlet (s) | 1H | NH (at position 3) | Similar to the N1-H, this proton is deshielded by the ring structure. Its chemical shift can be sensitive to concentration and temperature. |

| 7.26 | Triplet (t) | 2H | Phenyl C3'-H & C5'-H | These are the meta protons of the phenyl ring. They are coupled to the ortho and para protons, resulting in a triplet. |

| 7.19 | Doublet (d) | 3H | Phenyl C2'-H , C4'-H , C6'-H | These are the ortho and para protons of the phenyl ring. Their signals overlap, appearing as a complex multiplet often simplified to a doublet in lower resolution spectra. |

| 5.20 | Doublet (d) | 1H | C4-H (methine) | This is a chiral center. The proton is coupled to the N3-H, resulting in a doublet. The significant downfield shift is due to the adjacent phenyl ring and nitrogen atom. |

| 2.23 | Singlet (s) | 3H | C6-CH ₃ (methyl) | This methyl group is attached to an sp²-hybridized carbon of the pyrimidine ring. It shows no coupling, hence it is a singlet. |

| 2.04 | Singlet (s) | 3H | Acetyl CH ₃ (methyl) | The protons of the acetyl methyl group are adjacent to a carbonyl group, resulting in a characteristic downfield shift for a methyl group. It is a singlet as there are no adjacent protons. |

Data sourced from The Royal Society of Chemistry.[5]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise Insight: The key carbons to identify are the two carbonyls (one from the urea moiety, one from the acetyl group), the sp² carbons of the pyrimidine and phenyl rings, the chiral sp³ carbon at C4, and the two methyl carbons. The chemical shifts are highly diagnostic.

Table 2: Predicted/Typical ¹³C NMR Chemical Shifts

| Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~195 | C =O (Acetyl) | The carbonyl carbon of a ketone typically appears in this downfield region. |

| ~165 | C =O (Urea, C2) | The carbonyl carbon of the cyclic urea (amide-like) is slightly more shielded than a ketone carbonyl. |

| ~152 | C 6 | This sp² carbon is part of an enamine-like system within the ring, shifting it downfield. |

| ~145 | Phenyl C 1' (ipso) | The carbon of the phenyl ring directly attached to the pyrimidine ring. |

| ~129 | Phenyl C 3'/5' | Aromatic CH carbons. |

| ~128 | Phenyl C 4' | Aromatic CH carbons. |

| ~126 | Phenyl C 2'/6' | Aromatic CH carbons. |

| ~100 | C 5 | This sp² carbon is deshielded by the adjacent acetyl carbonyl group. |

| ~54 | C 4 (Methine) | The sp³-hybridized chiral carbon, shifted downfield by the adjacent nitrogen and phenyl group. |

| ~30 | Acetyl C H₃ | The carbon of the acetyl methyl group. |

| ~18 | C 6-C H₃ | The carbon of the methyl group on the pyrimidine ring. |

| Assignments are based on data for analogous structures and established chemical shift principles.[7][8] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For a solid sample, the KBr pellet method is a common and reliable technique.[5]

Table 3: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400 - 3200 | N-H Stretch | Amide/Urea (N-H) | A strong, often broad band confirming the presence of the two N-H groups in the pyrimidine ring. |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H | Confirms the presence of the phenyl ring. |

| 2980 - 2850 | C-H Stretch (sp³) | Methyl C-H | Indicates the presence of the two methyl groups. |

| ~1710 | C=O Stretch | Acetyl Carbonyl | A sharp, strong absorption characteristic of a ketone. |

| ~1650 | C=O Stretch | Urea Carbonyl | The carbonyl of the cyclic urea, typically at a lower frequency than the ketone due to resonance. |

| ~1600 | C=C Stretch | Aromatic Ring | Confirms the presence of the phenyl ring backbone. |

| Expected ranges are based on standard IR correlation tables and data from similar compounds.[7][9] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure. Electrospray Ionization (ESI) is a soft ionization technique commonly used for this class of compounds.

Expected Results:

-

Molecular Ion Peak: The primary confirmation of the compound's identity. Given the molecular formula C₁₃H₁₄N₂O₂, the monoisotopic mass is 230.1055 Da.[3] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 231.1128.[10]

-

Other Adducts: It is common to observe other adducts, such as the sodium adduct [M+Na]⁺ at m/z 253.0948 or the potassium adduct [M+K]⁺ at m/z 269.0687.[10]

-

Key Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. Common fragmentation pathways would involve the loss of the acetyl group (CH₃CO•, 43 Da) or cleavage involving the phenyl ring.

Caption: Integrated workflow for spectroscopic structure confirmation.

Standard Operating Protocols

For reproducibility and trustworthiness, the following generalized protocols should be followed.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the dried compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction.

-

Referencing: Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) and the ¹³C spectrum accordingly (δ ~39.52 ppm).

Protocol 2: FT-IR Sample Preparation and Acquisition (KBr Pellet)

-

Preparation: Vigorously grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Pressing: Transfer a portion of the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

-

Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample chamber should be acquired and automatically subtracted from the sample spectrum.

Protocol 3: Mass Spectrometry Sample Preparation and Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Serial Dilution: Further dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent, often with 0.1% formic acid added to promote protonation for positive ion mode.

-

Acquisition: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Analysis: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu) to observe the [M+H]⁺ and other potential adducts.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides an unambiguous confirmation of the structure of this compound. The ¹H NMR spectrum confirms the proton environment and connectivity, FT-IR identifies all key functional groups, and mass spectrometry verifies the molecular weight. This integrated analytical approach forms a self-validating system, essential for quality control, reaction monitoring, and regulatory submissions in the field of drug development.

References

-

PubChem. (n.d.). 5-Acetyl-4-(4-methoxy-phenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Kaoukabi, H., Taourirte, M., El Azhari, M., Lazrek, H. B., Saadi, M., & El Ammari, L. (2017). 5-Acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-1-(prop-2-ynyl)-3,4-dihydropyrimidin-2(1H)-one. IUCrData, 2, x170816. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 6b. ResearchGate. Retrieved from [Link]

-

Gutiérrez-Bonet, A., & de la Torre, M. C. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. Retrieved from [Link]

-

Sagar, A. D., et al. (2011). Multicomponent Biginelli's synthesis of 3,4-Dihydropyrimidin-2(1H)-ones catalyzed by Phenyl phosphonic acid. Journal of Chemical and Pharmaceutical Research, 3(6), 649-654. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). HMDB. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. PubChemLite. Retrieved from [Link]

-

SpectraBase. (n.d.). (S)-5-acetyl-6-methyl-4-phenyl-3,4-dihydro-2H-pyran-2-one. Wiley. Retrieved from [Link]

-

PubMed. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. National Library of Medicine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. NIH. Retrieved from [Link]

-

CORE. (n.d.). Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. CORE. Retrieved from [Link]

-

PubChem. (n.d.). 5-Acetyl-4-(4-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1h)-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2008). 5-Acetyl-4-(4-methoxy-phen-yl)-6-methyl-3,4-dihydro-pyrimidin-2(1H)-one. National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl) -. MDPI. Retrieved from [Link]

-

OPUS. (2024). High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin. OPUS. Retrieved from [Link]

-

MDPI. (n.d.). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI. Retrieved from [Link]

Sources

- 1. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. This compound | C13H14N2O2 | CID 592640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 25652-50-0 [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. rsc.org [rsc.org]

- 10. PubChemLite - this compound (C13H14N2O2) [pubchemlite.lcsb.uni.lu]

An In-Depth Spectroscopic Guide to 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one: A ¹H and ¹³C NMR Analysis

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one. This dihydropyrimidinone (DHPM) is a classic example of a Biginelli reaction product, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed interpretation of the NMR data grounded in established spectroscopic principles.

Introduction: The Significance of Dihydropyrimidinones and the Role of NMR

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds first synthesized by Pietro Biginelli in 1891.[1] Their derivatives have been shown to possess a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2] The specific molecule under analysis, this compound, is a key scaffold in this family.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like DHPMs. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for unambiguous confirmation of the molecular structure. This guide will delve into the specific spectral features of the title compound, explaining the rationale behind the observed chemical shifts and coupling constants.

Molecular Structure and Numbering

For clarity throughout this guide, the standard IUPAC numbering for the dihydropyrimidinone ring will be used.

Caption: Structure and numbering of this compound.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural analysis.

Methodology:

-

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and its residual proton signal does not interfere with the signals of interest. Furthermore, the exchangeable N-H protons are readily observable in this solvent.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

Acquisition Parameters:

-

¹H NMR: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically employed.

-

¹³C NMR: A proton-decoupled experiment is performed to simplify the spectrum to a series of singlets, one for each unique carbon atom. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information regarding the proton environment in the molecule. The key parameters are the chemical shift (δ), which indicates the electronic environment of the proton, the integration, which corresponds to the number of protons giving rise to the signal, and the multiplicity (splitting pattern), which reveals the number of neighboring protons.

¹H NMR Data Summary

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 9.10 | Singlet | 1H | N¹-H |

| 2 | ~7.7 | Singlet | 1H | N³-H |

| 3 | 7.20-7.35 | Multiplet | 5H | Phenyl H |

| 4 | 5.15 | Doublet | 1H | C⁴-H |

| 5 | 2.25 | Singlet | 3H | C⁶-CH₃ |

| 6 | 2.10 | Singlet | 3H | Acetyl-CH₃ |

Note: The exact chemical shift for the N³-H proton can vary and may be broader than other signals.

Interpretation of the ¹H NMR Spectrum

-

N-H Protons (Signals 1 & 2): The two singlets observed at 9.10 ppm and around 7.7 ppm are characteristic of the N-H protons of the dihydropyrimidinone ring. Their downfield chemical shift is attributed to the deshielding effect of the adjacent carbonyl group and the overall electronic environment within the heterocyclic ring. The absence of coupling confirms that there are no adjacent protons. In DMSO-d₆, these protons are readily observable.

-

Aromatic Protons (Signal 3): The multiplet in the range of 7.20-7.35 ppm, integrating to five protons, is assigned to the protons of the phenyl ring at the C4 position. The overlapping signals are typical for an unsubstituted phenyl group.

-

C⁴-H Proton (Signal 4): The doublet at approximately 5.15 ppm is assigned to the benzylic proton at the C4 position. This proton is deshielded by the adjacent phenyl ring and the nitrogen atom (N3). The signal appears as a doublet due to coupling with the adjacent N³-H proton. The magnitude of the coupling constant (J) for this interaction is typically in the range of 2-4 Hz.

-

Methyl Protons (Signals 5 & 6): The two sharp singlets at 2.25 ppm and 2.10 ppm are assigned to the methyl protons at C6 and the acetyl group at C5, respectively. Their upfield chemical shift is consistent with protons on sp³-hybridized carbon atoms. The singlet nature of these signals indicates the absence of any adjacent protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives rise to a single peak.

¹³C NMR Data Summary (Based on closely related analogs and spectral databases)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195 | Acetyl C=O | Characteristic chemical shift for a ketone carbonyl carbon. |

| ~152 | C² (Urea C=O) | Typical chemical shift for a urea carbonyl carbon. |

| ~148 | C⁶ | The presence of the methyl group and the double bond results in a downfield shift. |

| ~145 | Phenyl C (quaternary) | The ipso-carbon of the phenyl ring. |

| ~128 | Phenyl CH | Aromatic carbons of the phenyl ring. |

| ~127 | Phenyl CH | Aromatic carbons of the phenyl ring. |

| ~126 | Phenyl CH | Aromatic carbons of the phenyl ring. |

| ~100 | C⁵ | The carbon atom at the junction of the acetyl group and the double bond. |

| ~54 | C⁴ | The benzylic carbon, shifted downfield by the adjacent phenyl ring and nitrogen atom. |

| ~30 | Acetyl CH₃ | Typical chemical shift for a methyl group attached to a carbonyl. |

| ~18 | C⁶-CH₃ | Typical chemical shift for a methyl group on an sp²-hybridized carbon. |

Note: The assignments are based on data from closely related structures and spectral prediction tools. The exact chemical shifts may vary slightly.[3]

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons: The two signals in the most downfield region of the spectrum correspond to the two carbonyl carbons. The signal around 195 ppm is assigned to the acetyl carbonyl, while the signal around 152 ppm is attributed to the urea carbonyl (C2) of the pyrimidinone ring.

-

Aromatic and Olefinic Carbons: The signals between 100 and 150 ppm are characteristic of the sp²-hybridized carbons of the phenyl ring and the C5-C6 double bond of the dihydropyrimidinone ring. The quaternary carbon of the phenyl ring (ipso-carbon) is typically found around 145 ppm. The protonated aromatic carbons appear in the 126-128 ppm region. The C6 and C5 carbons of the heterocyclic ring are observed around 148 ppm and 100 ppm, respectively.

-

Aliphatic Carbons: The upfield region of the spectrum contains the signals for the sp³-hybridized carbons. The benzylic carbon (C4) at approximately 54 ppm is shifted downfield due to the attachment of the electronegative nitrogen atom and the phenyl ring. The two methyl carbons, from the acetyl and C6-methyl groups, are found at approximately 30 ppm and 18 ppm, respectively.

Structure-Spectrum Correlation: The "Why" Behind the Data

The observed chemical shifts and coupling patterns are a direct consequence of the molecule's electronic and steric environment.

Caption: Workflow for NMR-based structural elucidation.

-

Deshielding Effects: The electron-withdrawing nature of the carbonyl groups and the nitrogen atoms in the heterocyclic ring leads to a general deshielding of the neighboring protons and carbons, resulting in their downfield chemical shifts. The aromatic phenyl ring also exerts a deshielding effect on the C4-H proton due to its magnetic anisotropy.

-

Coupling Interactions: The observation of a doublet for the C4-H proton is a key diagnostic feature, confirming its proximity to the N³-H proton. The magnitude of the J-coupling constant can provide insights into the dihedral angle between these two protons, which is related to the conformation of the dihydropyrimidinone ring.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed and unambiguous fingerprint of its molecular structure. By carefully analyzing the chemical shifts, multiplicities, and integration of the signals, it is possible to assign each proton and carbon to its specific position within the molecule. This in-depth understanding of the NMR data is fundamental for the quality control, characterization, and further development of dihydropyrimidinone-based compounds in the field of medicinal chemistry.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Mahajan, S., & Sharma, R. (2017). Synthesis of various novel heterocyclic N-Mannich bases from variety of dihydropyrimidones and octahydropyrimidopyrimidones. Indian Journal of Chemistry - Section B, 56B(8), 874-880.

- Kaoukabi, H., Taourirte, M., El Azhari, M., & Lazrek, H. B. (2017). 5-Acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-1-(prop-2-ynyl)-3,4-dihydropyrimidin-2(1H)-one.

- Shaikh, I. R., Zaware, B. H., & Shankarwar, S. G. (2018). Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer. ChemRxiv.

- Chitra, S., Pandiarajan, K., Anuradha, N., & Thiruvalluvar, A. (2009). 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(1), o23.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Biginelli reaction. Retrieved from [Link]

- Gondru, R., Shravani, K., & Prasad, K. R. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Current Organic Synthesis, 18(4), 336-365.

Sources

An In-Depth Technical Guide to the Crystal Structure of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one

Introduction: The Significance of Dihydropyrimidinones

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse and significant pharmacological activities.[1][2] First synthesized by Pietro Biginelli in 1891, these molecules are key components in a variety of drugs, exhibiting properties such as antiviral, antitumor, antibacterial, and anti-inflammatory effects.[3] Notably, some DHPM derivatives act as calcium channel blockers and antihypertensive agents.[2][3] The therapeutic potential of DHPMs is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, a detailed understanding of their crystal structure is paramount for structure-activity relationship (SAR) studies and the rational design of new, more potent therapeutic agents.[4]

Synthesis and Characterization

The synthesis of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one is most commonly achieved through the Biginelli reaction, a one-pot, three-component condensation.[5][6] This acid-catalyzed reaction involves the cyclocondensation of an aldehyde (benzaldehyde), a β-dicarbonyl compound (acetylacetone), and urea.[5]

Experimental Protocol: Biginelli Reaction

A generalized, efficient protocol for the synthesis of the title compound is as follows:

-

Reactant Preparation: In a round-bottom flask, combine benzaldehyde (1 mmol), acetylacetone (1 mmol), and urea (1.5 mmol).

-

Catalyst and Solvent: Add a catalytic amount of a suitable acid catalyst (e.g., HCl, or a Lewis acid like nickel chloride) and a minimal amount of a solvent such as ethanol.[7] Greener, solvent-free methods using microwave irradiation with natural acid catalysts have also been reported and offer an environmentally friendly alternative.[6]

-

Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice. The resulting precipitate is collected by vacuum filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.[7]

Caption: Workflow for the Biginelli synthesis of the title compound.

Spectroscopic Characterization

The synthesized compound should be characterized by standard spectroscopic methods to confirm its identity and purity.

| Spectroscopic Data | Expected Observations for 5-acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-one |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the methyl protons, acetyl protons, the methine proton at the chiral center, aromatic protons, and two N-H protons. A reported spectrum shows a singlet at δ 9.16 ppm for one of the NH protons.[8] |

| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons, and aliphatic carbons of the pyrimidinone core and its substituents. |

| FT-IR (KBr) | Characteristic absorption bands for N-H stretching, C=O stretching (from the urea and acetyl groups), and aromatic C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (230.26 g/mol ).[9] |

Crystal Structure Determination: A Guided Approach

The definitive method for elucidating the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction (SCXRD).[10][11] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.[10]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the standard procedure for SCXRD analysis of a small organic molecule.[12][13]

-

Crystallization: High-quality single crystals are a prerequisite for successful SCXRD analysis. Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture is a common crystallization technique.

-

Crystal Mounting: A well-formed, defect-free single crystal of appropriate size (typically 0.1-0.4 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Crystal Structure Analysis: Insights from Analogues

In the absence of a published crystal structure for the title compound, a detailed analysis of closely related analogues provides invaluable predictive insights. The crystal structures of 5-acetyl-6-methyl-4-(2-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one and 5-acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-1-(prop-2-ynyl)-3,4-dihydropyrimidin-2(1H)-one have been reported and serve as excellent models.[14][15]

Key Crystallographic Data of Analogues

| Parameter | 5-acetyl-6-methyl-4-(2-chlorophenyl) derivative[14] | 5-acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-1-(prop-2-ynyl) derivative[15] |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pna2₁ | P-1 |

| a (Å) | 14.5364 (8) | 8.5948 (15) |

| b (Å) | 12.1587 (5) | 10.1942 (16) |

| c (Å) | 7.0780 (4) | 10.2572 (17) |

| α (°) | 90 | 69.29 (18) |

| β (°) | 90 | 89.866 (7) |

| γ (°) | 90 | 72.09 (19) |

| V (ų) | 1250.99 (11) | 837.5 (2) |

| Z | 4 | 2 |

Molecular Geometry and Conformation

The dihydropyrimidine ring in these analogues typically adopts a flattened boat or screw-boat conformation.[14][15] The phenyl ring at the C4 position generally assumes a pseudo-axial orientation to minimize steric hindrance. The acetyl and methyl groups are expected to be in equatorial positions.[14] The dihedral angle between the plane of the dihydropyrimidine ring and the phenyl ring is a key conformational parameter. In the 2-chlorophenyl analogue, this angle is 89.16 (5)°.[14] A similar perpendicular arrangement is anticipated for the title compound.

Intermolecular Interactions and Crystal Packing

The crystal packing of DHPMs is often dominated by intermolecular hydrogen bonds involving the N-H groups of the urea moiety and the carbonyl oxygen atoms.[14] These interactions can lead to the formation of one-dimensional tapes or more complex three-dimensional networks. In the 2-chlorophenyl derivative, N-H···O hydrogen bonds result in a tape motif.[14] Such hydrogen bonding patterns are highly probable for the title compound and will significantly influence its solid-state properties.

Predicted Crystal Structure of this compound

Based on the analysis of its analogues, the crystal structure of this compound is predicted to exhibit the following features:

-

Molecular Conformation: A non-planar dihydropyrimidine ring in a boat-like conformation, with the phenyl group in a pseudo-axial position.

-

Bond Lengths and Angles: Standard values for sp² and sp³ hybridized carbon, nitrogen, and oxygen atoms.

-

Intermolecular Interactions: A network of N-H···O hydrogen bonds will likely be the primary determinant of the crystal packing.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the synthesis, characterization, and crystal structure determination of this compound. By leveraging detailed information from closely related analogues, we can confidently predict the key structural features of this pharmacologically relevant molecule. The experimental protocols and comparative analysis presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development. The definitive elucidation of the crystal structure of the title compound through single-crystal X-ray diffraction is a critical next step that will undoubtedly contribute to a deeper understanding of the structure-activity relationships within the dihydropyrimidinone class of compounds, paving the way for the design of novel and more effective therapeutic agents.

References

-

Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (n.d.). In PMC. Retrieved from [Link]

-

Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. (2018). ResearchGate. Retrieved from [Link]

-

5-Acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one. (2008). ResearchGate. Retrieved from [Link]

-

5-Acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one. (n.d.). In NIH. Retrieved from [Link]

-

A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. (n.d.). Redalyc. Retrieved from [Link]

-

Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. (2020). Semantic Scholar. Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. Retrieved from [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). In PMC. Retrieved from [Link]

-

Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. (2020). IJPPR. Retrieved from [Link]

-

Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

-

5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones: As potent urease inhibitors; synthesis, in vitro screening, and molecular modeling study. (2018). PubMed. Retrieved from [Link]

-

The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. (2015). Journal of Chemical Education. Retrieved from [Link]

-

Dihydropyrimidinone Derivatives: Redox Reactivity, Pharmacological Relevance and Medicinal Applications. (2017). ResearchGate. Retrieved from [Link]

-

Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2018). MDPI. Retrieved from [Link]

-

5-Acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-1-(prop-2-ynyl)-3,4-dihydropyrimidin-2(1H)-one. (2017). IUCrData. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

-

Green synthesis of 5-acetyl-4phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one. (n.d.). IJARESM. Retrieved from [Link]

-

5-Acetyl-4-(4-methoxy-phenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one. (n.d.). PubChem. Retrieved from [Link]

-

Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). In NIH. Retrieved from [Link]

-

This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (2023). Cardiff University. Retrieved from [Link]

-

5-Acetyl-4-(4-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1h)-one. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones: As potent urease inhibitors; synthesis, in vitro screening, and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biginelli Reaction [organic-chemistry.org]

- 6. Green synthesis of 5-acetyl-4phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one [ijaresm.com]

- 7. asianpubs.org [asianpubs.org]

- 8. redalyc.org [redalyc.org]

- 9. This compound | C13H14N2O2 | CID 592640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. rigaku.com [rigaku.com]

- 12. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. excillum.com [excillum.com]

- 14. 5-Acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Physical and Chemical Properties of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Biginelli Condensation in Modern Drug Discovery

Over a century since its discovery, the Biginelli reaction remains a cornerstone of heterocyclic chemistry, celebrated for its efficiency in constructing the dihydropyrimidinone (DHPM) scaffold. This three-component condensation provides a direct route to a class of compounds that has demonstrated a remarkable breadth of biological activities. The title compound, 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one, stands as a quintessential example of a Biginelli product. Its deceptively simple structure belies a rich chemical functionality that continues to attract the attention of medicinal chemists. This guide is crafted to serve as a comprehensive technical resource, delving into the core physicochemical and chemical properties of this molecule. By providing not only data but also the scientific rationale behind experimental protocols, we aim to empower researchers to harness the full potential of this versatile scaffold in their drug discovery endeavors.

Molecular Architecture and Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in medicinal chemistry, influencing everything from its synthesis and purification to its pharmacokinetic and pharmacodynamic behavior.

Core Molecular Identifiers

The foundational identity of this compound is established by its unique molecular formula and systematic nomenclature.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [1][2][3] |

| Molecular Weight | 230.26 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 25652-50-0 | [1][2] |

| Canonical SMILES | CC1=C(C(=O)C)C(=O)NC(N1)C2=CC=CC=C2 | [1] |

| InChI Key | HDBCLYQJIRLJOB-UHFFFAOYSA-N | [1] |

Physical State and Solubility Profile

The physical characteristics of the compound dictate its handling, formulation, and interaction with biological systems.

| Property | Value | Experimental Insight |

| Appearance | White to off-white crystalline solid | Visual inspection of the purified compound. |

| Melting Point | 233-238 °C | The relatively high melting point is indicative of a stable crystalline lattice structure, likely influenced by intermolecular hydrogen bonding. |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol (slightly); Insoluble in water.[2] | The poor aqueous solubility is expected given the significant nonpolar surface area contributed by the phenyl and acetyl groups. DMSO is a common solvent for initial biological screening of such compounds. |

| pKa | 11.34 ± 0.70 | The acidity is attributed to the N-H protons of the dihydropyrimidine ring.[2] |

Synthesis and Mechanistic Insights: The Biginelli Reaction

The synthesis of this compound is most efficiently achieved through the one-pot, three-component Biginelli reaction.[4] This acid-catalyzed condensation involves an aromatic aldehyde (benzaldehyde), a β-dicarbonyl compound (acetylacetone), and urea.

Reaction Mechanism

The generally accepted mechanism proceeds through a series of bimolecular reactions. The rate-limiting step is believed to be the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol form of the β-dicarbonyl compound. Subsequent cyclization via intramolecular nucleophilic attack of the amine on the carbonyl group, followed by dehydration, yields the final dihydropyrimidinone product.[4]

Caption: Simplified mechanism of the Biginelli reaction.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where successful execution yields the product with the expected characteristics.

Materials:

-

Benzaldehyde (1 mmol)

-

Acetylacetone (1 mmol)

-

Urea (1.5 mmol)

-

Ethanol (10 mL)

-

Dicalcium Phosphate Dihydrate (DCPD) (7 mol %) or a catalytic amount of concentrated HCl.[5]

-

Deionized water

-

Methanol for recrystallization

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1 mmol), acetylacetone (1 mmol), urea (1.5 mmol), and ethanol (10 mL).

-

Add the catalyst (e.g., 7 mol % DCPD).[5]

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature. A solid precipitate should form.

-

Pour the reaction mixture into ice-cold water to ensure complete precipitation of the crude product.

-

Collect the solid by vacuum filtration and wash with cold deionized water to remove any unreacted urea and catalyst.

-

Recrystallize the crude product from methanol to afford pure, crystalline this compound.[5]

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Benzaldehyde is a combustible liquid and an irritant.

-

Concentrated HCl is corrosive and should be handled with extreme care.

Chemical Reactivity and Derivatization Potential

The chemical reactivity of the title compound is governed by the interplay of its constituent functional groups. The dihydropyrimidine core, with its amide-like character, offers sites for both electrophilic and nucleophilic attack. The N-H protons can be deprotonated under basic conditions, allowing for N-alkylation or N-acylation. The acetyl group at the C5 position is a versatile handle for further chemical modifications. The carbonyl group can undergo typical ketone reactions, and the adjacent methyl protons are acidic enough to participate in condensation reactions. The phenyl group at C4 is generally unreactive under standard conditions but influences the overall stereochemistry and biological activity of the molecule. The versatility of the pyrimidone scaffold allows for its use as an intermediate in the synthesis of a wide range of derivatives.[6]

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a detailed picture of the molecular structure.

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.10 (s, 1H, NH)

-

δ 7.75 (s, 1H, NH)

-

δ 7.26 (t, J = 7.5 Hz, 2H, Ar-H)

-

δ 7.19 (d, J = 6.3 Hz, 3H, Ar-H)

-

δ 5.20 (d, J = 3.7 Hz, 1H, CH)

-

δ 2.23 (s, 3H, CH₃)

-

δ 2.04 (s, 3H, COCH₃)[7]

-

-

Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹): The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide groups, C=O stretching of the urea and acetyl carbonyls, and C=C stretching of the aromatic ring.

Synthesis and Characterization Workflow

Caption: A comprehensive workflow for the synthesis and characterization of the title compound.

Applications in Drug Development

Dihydropyrimidinones are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities.[8] While specific biological data for this compound is an area of active research, the broader class of DHPMs has been extensively studied and shown to exhibit activities including:

-

Calcium Channel Blockers: Certain DHPMs are structurally related to dihydropyridine drugs used to treat hypertension.

-